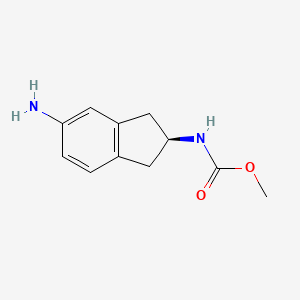

(S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate

描述

属性

IUPAC Name |

methyl N-[(2S)-5-amino-2,3-dihydro-1H-inden-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-11(14)13-10-5-7-2-3-9(12)4-8(7)6-10/h2-4,10H,5-6,12H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQRQQGVLMVAKQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1CC2=C(C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@H]1CC2=C(C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as indanone derivatives.

Amination: The indanone derivative undergoes amination to introduce the amino group at the 5-position.

Reduction: The resulting compound is then reduced to form the dihydroindane structure.

Carbamoylation: Finally, the compound is treated with methyl isocyanate to introduce the carbamate group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions

(S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can further modify the dihydroindane structure.

Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学研究应用

(S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.

Biological Studies: It is employed in studies investigating enzyme interactions and receptor binding.

Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and carbamate moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Table 1: Structural Analogs and Key Features

Stereochemical and Conformational Differences

- Enantiomeric pairs: The (R)-enantiomer of the target compound (e.g., (R)-(5-amino-2,3-dihydro-1H-inden-2-yl)-carbamic acid methyl ester) exhibits distinct pharmacological profiles due to altered receptor binding .

- Conformational rigidity: Substituents like the 5-chloro group in ethyl 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate enhance steric hindrance, affecting solubility and metabolic stability compared to the amino-substituted target compound .

Functional and Pharmacological Comparisons

AMPA Receptor Modulation

- Sulfonamide analog (17i) : Demonstrates superior CNS bioavailability (brain/plasma ratio = 0.8) and higher potency (EC₅₀ = 15 nM) due to lipophilic sulfonamide group .

Preclinical and Clinical Data

- LY186641 : A diarylsulfonylurea with a dihydroindenyl scaffold showed dose-limiting methemoglobinemia in Phase I trials, highlighting toxicity risks absent in carbamate derivatives .

- Immunomodulatory analogs: 5-Amino-2,3-dihydrophthalazine-1,4-dione derivatives (–16) lack the indenyl backbone but share amino-substituted aromatic systems for redox modulation .

Table 3: Pharmacological Profiles

生物活性

(S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate, with the CAS number 256397-59-8, is a chiral compound recognized for its potential applications in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis methods, and implications in various scientific fields.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| Structure | Chemical Structure |

| CAS Number | 256397-59-8 |

The synthesis of this compound typically involves several key steps:

- Starting Material : The process begins with commercially available indanone derivatives.

- Amination : The indanone undergoes amination to introduce the amino group at the 5-position.

- Reduction : The resulting compound is reduced to form the dihydroindane structure.

- Carbamoylation : Finally, methyl isocyanate is used to introduce the carbamate group.

The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes or receptors. The amino group and carbamate moiety are critical for binding to these targets, influencing various biological pathways.

Medicinal Chemistry Applications

This compound has been studied for its potential in treating neurological disorders and as an intermediate in synthesizing pharmaceutical compounds. Research indicates that it may exhibit cytotoxic effects against certain cancer cell lines.

Case Studies

- Cytotoxicity Screening : In a study evaluating various compounds for cytotoxic activity against cancer cell lines MDA-MB-231 (breast cancer) and HepG2 (liver cancer), this compound was highlighted for its ability to inhibit cell growth effectively. The compound demonstrated IC50 values indicative of significant cytotoxic potential.

- Mechanistic Insights : Further investigations revealed that the compound could induce apoptosis in cancer cells by enhancing caspase activity and causing cell cycle arrest at the G2/M phase. This suggests a promising profile for anticancer drug development.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Notes |

|---|---|---|

| (R)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate | Different biological activity profile | Enantiomer with potentially contrasting effects |

| 5-Amino-2,3-dihydro-1H-inden-2-yloctanoate | Moderate cytotoxicity | Structural variant with less potency |

Research Findings

Recent studies have focused on the pharmacological properties of this compound:

- Enzyme Interactions : Research has shown that this compound can interact with various enzymes, potentially inhibiting their activity and modulating metabolic pathways.

- Receptor Binding : The compound's structure allows it to bind effectively to specific receptors involved in neurological functions, hinting at its utility in neuropharmacology.

常见问题

Q. What are the standard synthetic routes for preparing (S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate?

The compound is typically synthesized via enantioselective resolution of aminoindan intermediates. For example, Prashad et al. (2001) describe three practical routes using chiral resolution techniques. A common approach involves coupling 5-aminoindan derivatives with methyl carbamate groups under controlled stereochemical conditions, often employing chiral catalysts or enzymatic resolution to achieve the (S)-enantiomer . Key intermediates, such as 5-amino-2,3-dihydro-1H-indene derivatives, are synthesized via cyclocarbonylation or substitution reactions, as seen in related indene syntheses .

Q. How is the structural identity of this compound confirmed?

X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement, enabling precise determination of stereochemistry and bond parameters . Complementary techniques include H NMR (to verify substituent positions and coupling constants) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, NMR data for analogous indene derivatives (e.g., δ 7.69 ppm for aromatic protons) provide benchmarks for spectral interpretation .

Q. What safety precautions are required when handling this compound?

While specific safety data for this compound are limited, related indene derivatives (e.g., 5-methyl-2,3-dihydro-1H-indene) require standard precautions:

- Use personal protective equipment (PPE) to avoid inhalation or skin contact.

- Work in a fume hood to minimize exposure to vapors.

- Follow protocols for chemical waste disposal, as outlined in safety data sheets for structurally similar amines and carbamates .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Enantiomeric excess (ee) is achieved through chiral resolution or asymmetric catalysis. Prashad et al. (2001) resolved racemic aminoindan intermediates using chiral auxiliaries or enzymatic methods, achieving >99% ee for the (R)-enantiomer of a closely related compound. For the (S)-enantiomer, similar strategies with modified resolving agents (e.g., tartaric acid derivatives) or chiral column chromatography are recommended . Kinetic resolution during cyclocarbonylation, as demonstrated in Rh-catalyzed reactions, may also improve stereoselectivity .

Q. What challenges arise in crystallographic refinement of this compound?

Small-molecule crystallography of indene derivatives often faces issues like twinning or weak diffraction. SHELXL’s robust refinement algorithms can handle high-resolution data, but low-resolution datasets may require alternative software (e.g., WinGX for data integration) . For example, disordered carbamate groups in the structure may necessitate constrained refinement or the use of the SQUEEZE algorithm to model solvent-accessible voids .

Q. How can pharmacological activity be evaluated for this compound?

Bioactivity screening typically involves kinase inhibition assays (e.g., DDR1 inhibition) or receptor binding studies. Zhu et al. (2019) used collagen-induced signaling assays and orthotopic pancreatic cancer models to evaluate indene-carboxamide derivatives. For this compound, similar protocols could assess its interaction with neurological targets (e.g., AMPA receptors), given structural similarities to known modulators .

Q. How should contradictory data in synthetic yields or spectroscopic results be addressed?

Discrepancies in yields or spectral data often stem from reaction condition variability or impurities. For instance, bromo-indene derivatives synthesized by Vita et al. (2023) showed yield variations (80–88%) due to azide substitution efficiency . Reproducibility can be improved by standardizing reaction parameters (temperature, solvent purity) and validating intermediates via LC-MS or C NMR. Conflicting H NMR signals may require 2D experiments (e.g., COSY, HSQC) to resolve overlapping peaks .

Q. What computational tools support the design of derivatives with enhanced stability?

Density Functional Theory (DFT) calculations can predict electronic and steric effects of substituents. For example, modifying the carbamate group’s electron-withdrawing properties may enhance metabolic stability. Molecular docking (using AutoDock Vina or Schrödinger Suite) can also model interactions with biological targets, guiding rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。